Cas no 1807939-72-5 (methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride)
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Methyl (2S)-4-(Acetylsulfanyl)-2-aminobutanoate Hydrochloride
- methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride
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- MDL: MFCD28505894
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M358450-10mg |
Methyl (2S)-4-(Acetylsulfanyl)-2-aminobutanoate Hydrochloride |
1807939-72-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M358450-50mg |
Methyl (2S)-4-(Acetylsulfanyl)-2-aminobutanoate Hydrochloride |
1807939-72-5 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | M358450-100mg |
Methyl (2S)-4-(Acetylsulfanyl)-2-aminobutanoate Hydrochloride |
1807939-72-5 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Enamine | EN300-212423-1g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 1g |
$1086.0 | 2023-09-16 | |
| Enamine | EN300-212423-5g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 5g |
$3147.0 | 2023-09-16 | |
| Enamine | EN300-212423-10g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 10g |
$4667.0 | 2023-09-16 | |
| Enamine | EN300-212423-0.05g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 0.05g |
$252.0 | 2023-09-16 | |
| Enamine | EN300-212423-0.1g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 0.1g |
$376.0 | 2023-09-16 | |
| Enamine | EN300-212423-0.25g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 0.25g |
$538.0 | 2023-09-16 | |
| Enamine | EN300-212423-0.5g |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride |
1807939-72-5 | 95% | 0.5g |
$847.0 | 2023-09-16 |
methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride
Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride (CAS No. 1807939-72-5): A Comprehensive Overview
Methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride, identified by its unique CAS number 1807939-72-5, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This compound, belonging to the class of amino acid derivatives, has garnered attention due to its potential applications in drug development and therapeutic interventions. The structural uniqueness of this molecule, characterized by its specific stereochemistry and functional groups, makes it a subject of extensive research and exploration.
The molecular structure of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride consists of a four-carbon chain with an amine group at the second carbon and an acetylsulfanyl group at the fourth carbon. The presence of the (2S) configuration indicates a specific stereochemical arrangement, which is crucial for its biological activity. This stereochemistry influences how the molecule interacts with biological targets, making it a critical factor in its pharmacological properties.
Recent studies have highlighted the importance of chiral compounds in pharmaceutical development. The stereochemical purity of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride is essential for ensuring the efficacy and safety of any potential therapeutic applications. Research has demonstrated that even small deviations in stereochemistry can lead to significant differences in biological activity, necessitating rigorous synthesis and purification protocols.
In the realm of drug discovery, methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride has been explored for its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural features make it a versatile building block for creating novel compounds with enhanced pharmacological properties. For instance, the acetylsulfanyl group can serve as a hinge point for further functionalization, allowing chemists to design molecules with specific biological activities.
One of the most promising areas of research involving this compound is its application in enzyme inhibition. The unique structural motifs present in methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride can mimic natural substrates or transition states, thereby inhibiting specific enzymatic pathways. Such inhibition can be leveraged to develop treatments for various diseases, including metabolic disorders and inflammatory conditions. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes, suggesting their potential as lead compounds for drug development.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical formulations. Solubility is a critical factor in drug delivery systems, as it determines how well a drug can be absorbed and distributed within the body. By incorporating this salt form, researchers can improve the bioavailability of drugs derived from this compound, potentially leading to more effective treatments.
Advances in synthetic chemistry have enabled the efficient production of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride on a large scale. Techniques such as asymmetric synthesis and chiral resolution have been employed to ensure high enantiomeric purity. These advancements are crucial for pharmaceutical applications where impurities can significantly impact efficacy and safety profiles.
The compound's potential extends beyond traditional drug development into the realm of biomaterials and biotechnology. Its structural features make it a candidate for designing novel biomaterials with specific properties, such as biodegradability and biocompatibility. These materials could find applications in tissue engineering and regenerative medicine, where precise control over molecular structure is essential.
Environmental considerations also play a role in the research and application of methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being integrated into the synthesis process to ensure that production methods are environmentally friendly while maintaining high yields and purity standards.
Collaborative research initiatives are fostering innovation in the field. By bringing together experts from academia, industry, and regulatory agencies, researchers can accelerate the translation of laboratory findings into clinical applications. These collaborations are essential for addressing complex challenges in drug development and ensuring that compounds like methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride reach patients in need.
Future directions in research include exploring new derivatives of this compound with enhanced pharmacological properties. By modifying specific functional groups or introducing new ones, scientists can create molecules with improved efficacy, selectivity, and tolerability. Computational modeling and high-throughput screening techniques are being employed to identify promising candidates for further optimization.
The regulatory landscape also plays a critical role in advancing pharmaceutical compounds like methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride. Compliance with stringent guidelines ensures that drugs are safe and effective before they reach market approval. Regulatory agencies work closely with industry stakeholders to establish clear pathways for drug development, fostering innovation while protecting public health.
In conclusion, methyl (2S)-4-(acetylsulfanyl)-2-aminobutanoate hydrochloride represents a significant advancement in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features, combined with ongoing research efforts, position it as a promising candidate for future medical treatments. As scientific understanding continues to evolve, so too will the potential applications of this remarkable compound.
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